
trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride: is a chemical compound characterized by its unique structure, which includes an amino group, two fluorine atoms, and a cyclohexanol ring. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride typically involves multiple steps, starting with the appropriate precursors. The reaction conditions often require the use of strong fluorinating agents and careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of advanced catalysts and optimized reaction conditions can help achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride: can undergo various chemical reactions, including:
Oxidation: : Converting the amino group to an amine oxide.
Reduction: : Reducing the fluorine atoms to hydrogen atoms.
Substitution: : Replacing the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : Formation of amine oxides.
Reduction: : Production of cyclohexanol derivatives.
Substitution: : Generation of various substituted cyclohexanol derivatives.
Aplicaciones Científicas De Investigación
trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride: has several applications in scientific research:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity and interactions with biomolecules.
Medicine: : Investigated for its therapeutic potential in drug development.
Industry: : Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the fluorine atoms can influence the compound's reactivity and binding affinity. The exact mechanism may vary depending on the context of its application.
Comparación Con Compuestos Similares
trans-2-Amino-4,4-difluoro-cyclohexanol;hydrochloride: can be compared to other similar compounds, such as trans-4-Aminocyclohexanol and trans-2-Aminocyclohexanol . While these compounds share structural similarities, the presence of fluorine atoms in This compound imparts unique chemical properties and reactivity.
List of Similar Compounds
trans-4-Aminocyclohexanol
trans-2-Aminocyclohexanol
trans-4-Aminocyclohexanol hydrochloride
trans-2-Aminocyclohexanol hydrochloride
Propiedades
Fórmula molecular |
C6H12ClF2NO |
|---|---|
Peso molecular |
187.61 g/mol |
Nombre IUPAC |
(1R,2R)-2-amino-4,4-difluorocyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)2-1-5(10)4(9)3-6;/h4-5,10H,1-3,9H2;1H/t4-,5-;/m1./s1 |
Clave InChI |
YCZNBXSKUHPFKN-TYSVMGFPSA-N |
SMILES isomérico |
C1CC(C[C@H]([C@@H]1O)N)(F)F.Cl |
SMILES canónico |
C1CC(CC(C1O)N)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


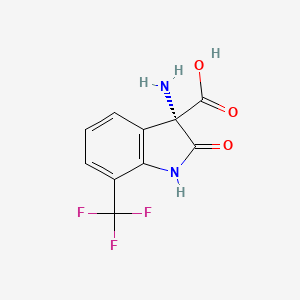
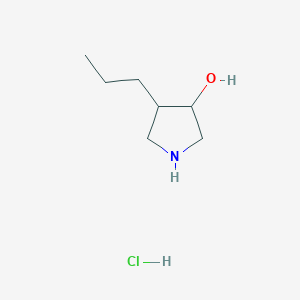
![tert-butyl 5-cyanospiro[3H-furo[2,3-c]pyridine-2,4'-piperidine]-1'-carboxylate](/img/structure/B15361831.png)
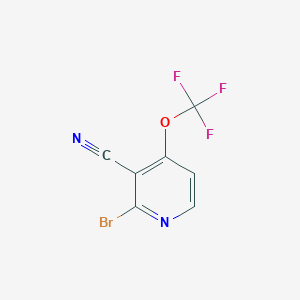
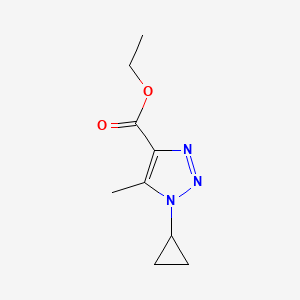
![tert-butyl (3aS,8bR)-4-amino-5-fluoro-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate](/img/structure/B15361845.png)

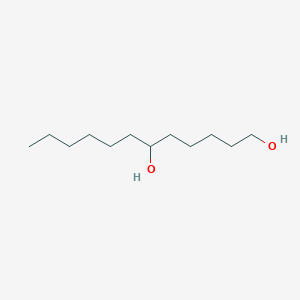
![endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B15361859.png)
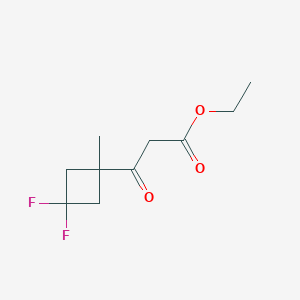
![N-(3-Bromo-1H-pyrrolo[2,3-c]pyridin-5-yl)acetamide](/img/structure/B15361871.png)
![5-[2-(Benzyloxy)phenyl]-1H-indole-2,3-dione](/img/structure/B15361877.png)
![rel-(3aS,4R,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride](/img/structure/B15361884.png)
![6-Bromo-4-fluoro-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B15361899.png)
